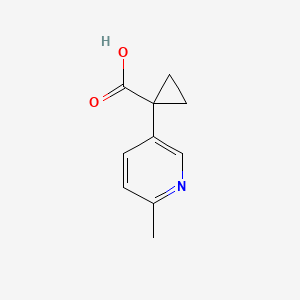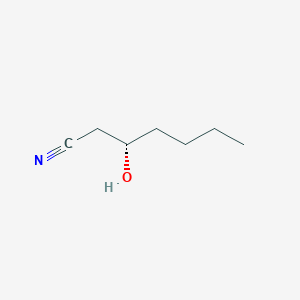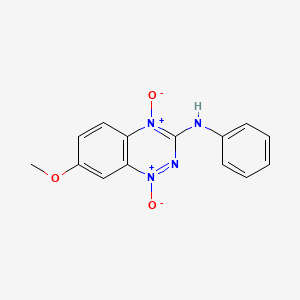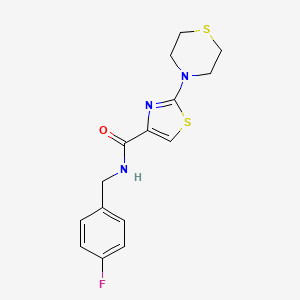
C15H16FN3OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiazolidine ring. It has a molecular weight of 337.44 g/mol .
Preparation Methods
The synthesis of C15H16FN3OS2 involves several steps, starting with the preparation of the thiazole and thiazolidine rings. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a fluorophenyl compound with a thioamide under specific conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a thioamide with an amine.
Coupling Reaction: The final step involves coupling the thiazole and thiazolidine rings through a carbonyl group to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
C15H16FN3OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C15H16FN3OS2: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of C15H16FN3OS2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
C15H16FN3OS2: can be compared with other similar compounds, such as:
(3-{[5-(4-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3-{[5-(4-bromophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of This compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H16FN3OS2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20) |
InChI Key |
RRSXRAHLPJTGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



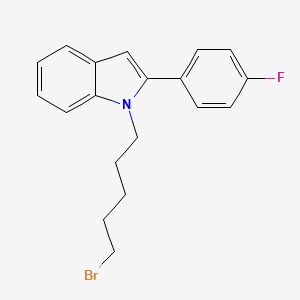
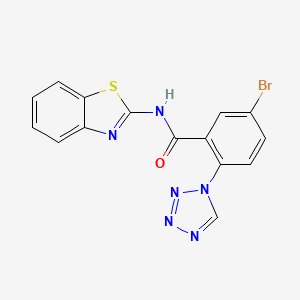

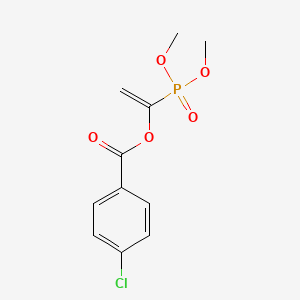
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
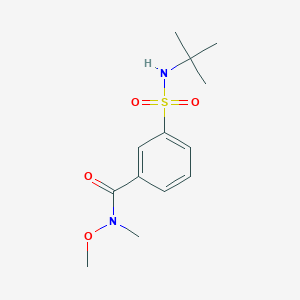
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
